2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone
CAS No.:
Cat. No.: VC15333950
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O2S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C20H15N3O2S/c24-18(15-11-21-16-9-5-4-8-14(15)16)12-26-20-22-17(10-19(25)23-20)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,22,23,25) |
| Standard InChI Key | HSRJVVCYZZQPFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)C3=CNC4=CC=CC=C43 |
Introduction
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thioether compounds and is further classified as a pyrimidine derivative, incorporating a pyrimidine ring, a sulfur atom, and an indole moiety.
Key Structural Features:
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Pyrimidine Ring: Substituted with a hydroxyl group and a phenyl group.
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Sulfur Atom: Forms a thioether linkage.
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Indole Moiety: Contributes to the compound's structural complexity and potential biological activity.
Synthesis Conditions:
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Solvents: DMF or DMSO.
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Temperature: Elevated temperatures (80–120 °C) for several hours.
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Monitoring Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and purity.
Potential Applications and Biological Activities
Preliminary studies suggest that compounds with similar structures to 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone may exhibit anti-inflammatory or anticancer effects, although the specific mechanism of action for this compound is not fully elucidated.
Potential Biological Activities:
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Anti-inflammatory Effects: Possible due to structural similarities with known anti-inflammatory compounds.
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Anticancer Effects: Preliminary evidence suggests potential activity against certain cancer cell lines.
Comparison with Similar Compounds
Other compounds in the pyrimidine class, such as 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-morpholinoethan-1-one, share some structural features but differ in their substituents and potential applications . For example, 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide incorporates a thiazole moiety, which may confer distinct biological activities.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone | Not specified | Approximately 350.43 | Pyrimidine, Indole, Thioether |
| 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)thio]-1-morpholinoethan-1-one | C16H17N3O3S | Not specified | Pyrimidine, Morpholine, Thioether |
| 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C22H18N4O2S2 | Approximately 450.5 | Pyrimidine, Thiazole, Thioether |
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